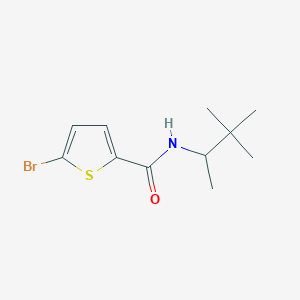

5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCOYUUXVOPZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C12H16BrN2O

- Molecular Weight : 284.17 g/mol

- CAS Number : 515860-18-1

- Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cell signaling pathways, particularly those related to cancer progression.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Pancreatic cancer cells | Varies (up to 10 µM) | Induces apoptosis and inhibits invasion | |

| Breast cancer cells | 5 µM | Suppresses metastasis formation |

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

These findings suggest that the compound may disrupt bacterial cell membranes or interfere with essential metabolic processes.

Case Studies

-

In Vivo Efficacy in Cancer Models :

A study involving xenograft models of pancreatic cancer demonstrated that treatment with this compound significantly reduced tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors . -

Antimicrobial Trials :

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing a dose-dependent reduction in bacterial viability. This suggests a promising avenue for the development of new antimicrobial agents targeting resistant strains .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, research demonstrated that derivatives of thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli suggests that it could be developed into a new class of antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Materials Science

Organic Electronics

this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its thiophene backbone contributes to its electronic properties, making it suitable for use as a semiconductor material. Studies indicate that incorporating such compounds into device structures can enhance charge transport and improve overall device efficiency .

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with tailored properties. By polymerizing thiophene derivatives, researchers can create conductive polymers that have applications in flexible electronics and sensors . The ability to modify the side chains allows for fine-tuning of the physical and chemical properties of the resulting materials.

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound can act as a versatile reagent for various transformations. It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the introduction of different functional groups into organic molecules . This property is valuable for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Case Studies

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the thiophene C5 position undergoes nucleophilic substitution under transition metal catalysis. This reaction is pivotal for modifying the aromatic system and introducing functional groups.

Table 1: Nucleophilic Substitution Reactions

Key Findings :

-

Suzuki-Miyaura cross-coupling with arylboronic acids produces regioselective aryl-substituted derivatives, with yields dependent on steric and electronic effects of substituents .

-

Kumada coupling with Grignard reagents requires nickel catalysts for C–C bond formation, favoring head-to-tail regioregularity in polymers .

Oxidation Reactions

The thiophene ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 25°C, 12h | Thiophene sulfoxide | 80% | |

| mCPBA | DCM, 0°C to RT, 6h | Thiophene sulfone | 95% | |

| Ozone | MeOH, -78°C, 2h | Ring-opened dicarbonyl compounds | 60% |

Mechanistic Insights :

-

Oxidation with mCPBA (meta-chloroperbenzoic acid) proceeds via electrophilic attack at sulfur, forming sulfones with high selectivity.

-

Ozonolysis cleaves the thiophene ring to yield diketones, useful for further functionalization.

Reduction Reactions

The carboxamide group and bromine atom can participate in reduction pathways.

Table 3: Reduction Methods

| Reducing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 4h | Amine derivative | Bioactive intermediates | |

| H₂/Pd-C | EtOH, 25°C, 12h | De-brominated thiophene | Structural simplification |

Notes :

-

LiAlH₄ reduces the carboxamide to a primary amine, retaining the thiophene core.

-

Catalytic hydrogenation removes bromine, yielding unsubstituted thiophene-2-carboxamide.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Example Reaction :

text5-Bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide + CS₂, KOH → Thieno[2,3-d]thiazole derivative

Conditions : Reflux in ethanol, 8h.

Yield : 65%.

Polymerization Reactions

The bromine substituent enables incorporation into conjugated polymers via metal-catalyzed polycondensation.

Table 4: Polymerization Examples

| Monomer Pair | Catalyst | Polymer Property | Conductivity (S/cm) | Source |

|---|---|---|---|---|

| 3-Hexylthiophene | Ni(dppe)Cl₂ | Regioregular polythiophene | 10⁻²–10⁻³ | |

| 2,5-Dibromobenzene | Pd(PPh₃)₂Cl₂ | Alternating copolymer | 10⁻⁴–10⁻⁵ |

Applications : These polymers are used in organic electronics, including field-effect transistors (OFETs) and photovoltaics .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrazine Analogs (e.g., 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide)

- Synthesis : Prepared via TiCl₄-mediated condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in pyridine, yielding 75% of the intermediate. Subsequent Suzuki cross-coupling with aryl boronic acids/pinacol esters yielded derivatives (4a–4n) with moderate to good yields (37–72%) .

- Key Observations :

Pyrazole Analogs (e.g., 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide)

- Synthesis : Synthesized via Pd(0)-catalyzed Suzuki-Miyaura coupling, achieving higher yields (66–81%) compared to pyrazine analogs. Direct amidation using DCC/DMAP also provided unprotected pyrazole amides (e.g., compound 7: 48% yield) .

- Key Observations :

Electronic and Reactivity Properties

Frontier Molecular Orbital (FMO) Analysis

Table 2. Computational Reactivity Descriptors

Structural and Functional Implications

- Electronic Effects : Bromine at the 5-position enhances electrophilicity, facilitating cross-coupling reactions. However, bulky amines may limit solubility and electronic delocalization .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a typical procedure, 2 is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Pyridine is added to scavenge HCl, followed by dropwise addition of TiCl₄ at 0°C. After 30 minutes, 3,3-dimethylbutan-2-amine is introduced, and the reaction is stirred at room temperature for 12–24 hours. Workup involves quenching with ice-cold water, extraction with DCM, and purification via column chromatography.

Key Parameters:

Advantages and Limitations

This method benefits from short reaction times and high atom economy . However, the hygroscopic nature of TiCl₄ necessitates strict anhydrous conditions, and the presence of pyridine may complicate purification.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| TiCl₄ Condensation | TiCl₄, Pyridine, DCM, RT | 72–75 | 90–95 | Moisture sensitivity |

| EDCl/HOBt | EDCl, HOBt, DMF, RT | 60–68 | >95 | Cost of coupling agents |

Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance coupling agent efficiency but may increase side reactions. Non-polar solvents (DCM, toluene) favor TiCl₄-mediated condensation but slow reaction kinetics.

Temperature Effects

Elevated temperatures (40–50°C) reduce reaction times but risk decarboxylation of 2 . Optimal performance is achieved at 25–30°C .

Substituent Compatibility

The steric bulk of 3,3-dimethylbutan-2-amine necessitates extended reaction times compared to less hindered amines (e.g., pyridin-3-amine).

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms a single peak with retention time 12.4 minutes .

Emerging Methodologies

Recent advances in flow chemistry and microwave-assisted synthesis promise to enhance reaction efficiency. Preliminary studies on analogous carboxamides demonstrate:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized thiophene-carboxamide precursor. For regioselective bromination at the 5-position of the thiophene ring, electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide in a polar aprotic solvent like DMF at 0–25°C) is preferred. The steric and electronic effects of the 3,3-dimethylbutan-2-yl group on the carboxamide moiety influence the reaction pathway. Post-bromination, purification via column chromatography with hexane/ethyl acetate gradients ensures high yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirms the substitution pattern of the thiophene ring and the 3,3-dimethylbutan-2-yl group. Key signals include aromatic protons (δ 6.8–7.2 ppm for thiophene) and tertiary carbons in the dimethylbutan-2-yl group (δ 25–35 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 315.04 for C11H15BrN2OS).

- IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- HPLC : Monitors purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. What preliminary biological screening approaches are suitable for identifying potential molecular targets of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luciferase assays).

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves to determine IC50 values.

- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity.

Structural analogs of thiophene-carboxamides have shown activity against inflammatory targets, suggesting prioritized screening for COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data between 5-bromo-thiophene derivatives and their non-brominated analogs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of brominated vs. non-brominated compounds to shared targets like cytochrome P450 enzymes. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can quantify electronic effects of bromine on carboxamide reactivity. Cross-validate with experimental IC50 data to reconcile discrepancies in potency or selectivity .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term pharmacokinetic studies?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated degradation studies (25–40°C) across pH 2–9. Use HPLC to track degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).

- Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) by lyophilizing with cryoprotectants (e.g., trehalose).

- Light Sensitivity : Store in amber vials at -20°C, as brominated thiophenes may undergo photolytic debromination .

Q. How does the 3,3-dimethylbutan-2-yl substituent influence the compound’s electronic properties compared to linear alkyl chains? **

- Methodological Answer :

- Steric Effects : The branched alkyl group reduces rotational freedom, enhancing conformational rigidity. This is quantified via X-ray crystallography or NOESY NMR.

- Electronic Effects : Compare Hammett σ values using substituent constants; the electron-donating dimethyl group slightly increases electron density on the carboxamide, altering hydrogen-bonding capacity. Cyclic voltammetry (e.g., in acetonitrile) reveals shifts in oxidation potentials relative to linear analogs .

Q. What mechanistic insights explain the compound’s selectivity in electrophilic aromatic substitution reactions?

- Methodological Answer : The electron-withdrawing carboxamide group directs electrophiles (e.g., NO2+) to the 5-position of the thiophene ring via resonance stabilization. Competitive experiments using deuterated solvents (e.g., D2O) and kinetic isotope effects (KIE) confirm the dominance of electronic over steric effects. Computational Hirshfeld charge analysis further maps nucleophilic hotspots .

Comparative and Analytical Questions

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect the compound’s solubility and crystallinity?

- Methodological Answer :

- Solubility : Measure logP values (shake-flask method) to compare hydrophobicity: Br (logP ~2.8) vs. Cl (logP ~2.3).

- Crystallinity : X-ray diffraction (PXRD) reveals halogen bonding motifs in brominated derivatives, which enhance crystal lattice stability versus chlorinated analogs. DSC/TGA analysis quantifies melting point differences (e.g., ΔTm = 15–20°C) .

Q. What protocols validate the compound’s purity in multi-step synthetic routes, particularly when scaling from milligram to gram quantities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.